molecular formula C9H8FN3O2 B12116397 Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12116397
M. Wt: 209.18 g/mol
InChI Key: QXXZVVLGADBVMQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the use of a multicomponent reaction, where the pyrazole ring is fused with the pyrimidine ring in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating and electron-withdrawing groups on the fused ring, which affect its absorption and emission behaviors. The compound can act as a chelating agent for ions, facilitating various biological and chemical processes .

Comparison with Similar Compounds

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

Biological Activity

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C9H8FN3O2C_9H_8FN_3O_2 with a molecular weight of approximately 209.18 g/mol. This compound has garnered attention due to its potential biological activity, particularly as a selective inhibitor of specific kinases involved in various diseases, including cancer.

Chemical Structure and Properties

The compound features a unique arrangement of pyrazole and pyrimidine rings, with a fluorine atom at the 3-position and a carboxylate group at the 5-position. The structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8FN3O2
Molecular Weight209.18 g/mol
Density1.43 g/cm³ (20 °C)
LogP0.963

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors.

Kinase Inhibition

A key area of research has focused on the compound's ability to inhibit kinases, particularly Pim-1 and Flt-3 kinases. These kinases are implicated in cell growth and survival pathways, making them attractive targets for cancer therapy.

  • Pim-1 Inhibition : Studies have shown that this compound acts as a potent inhibitor of Pim-1 kinase, which is involved in regulating cell proliferation and survival. In vitro assays demonstrated that it can suppress the phosphorylation of BAD protein, a known substrate of Pim-1, indicating its potential in modulating apoptotic pathways .
  • Flt-3 Inhibition : The compound also exhibits inhibitory effects on Flt-3 kinase, which is crucial in hematopoiesis and leukemogenesis. The selectivity profile indicates that this compound shows higher potency against Pim-1 compared to Flt-3, suggesting it may be developed for targeted therapies with reduced off-target effects .

The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding sites of kinases, thereby inhibiting their activity. This interaction can lead to downstream effects on cellular signaling pathways associated with growth and survival.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited colony formation in cancer cell lines at submicromolar concentrations, demonstrating its efficacy as a potential therapeutic agent for cancer treatment .

Case Study 2: Selectivity Profile

Another investigation analyzed the selectivity of this compound against a panel of oncogenic kinases. The findings revealed that it exhibited greater than 95% inhibition of Pim-1 at concentrations as low as 1 μM while maintaining a favorable safety profile by not significantly inhibiting hERG channels at this concentration .

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3

InChI Key

QXXZVVLGADBVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)F)C(=O)OC

Origin of Product

United States

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